molecular formula C15H14F3N7 B2642550 3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile CAS No. 2097911-41-4

3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile

Cat. No. B2642550
CAS RN: 2097911-41-4
M. Wt: 349.321
InChI Key: MCQRTHMAWLYTPJ-UHFFFAOYSA-N
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Description

This compound is a white powder . It is a complex organic molecule with multiple functional groups, including a pyrimidine ring, a piperidine ring, and a pyrazine ring .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several rings and functional groups. The compound contains a pyrimidine ring, a piperidine ring, and a pyrazine ring . The exact atomic coordinates and displacement parameters can be found in the referenced literature .

Scientific Research Applications

Renal Function and Creatinine Clearance

3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile (INCB039110) is known to be an inhibitor of Janus kinases (JAKs), specifically JAK1. It has been studied for its interaction with renal transporters and its effect on creatinine renal clearance. The compound was found to inhibit OCT2-mediated uptake of creatinine and MATE1-/MATE2-K-mediated efflux of creatinine. In a phase 1 study, INCB039110 demonstrated a modest and reversible increase in serum creatinine, without representing a change in the glomerular filtration rate (GFR). The interaction with multiple transporters is believed to affect creatinine uptake and efflux, underlining the limitations of using serum creatinine as a marker of renal function (Zhang et al., 2015).

Metabolism and Excretion

The metabolism, excretion, and pharmacokinetics of INCB018424, another form of the compound, have also been studied. After a single oral dose of INCB018424 in a study, the compound was found to be rapidly absorbed, and the majority of the circulating radioactivity was from metabolites. It's also noted that INCB018424 was highly metabolized, with <1% of the dose recovered as the parent drug in excretion, indicating that the compound was highly absorbed and extensively metabolized (Shilling et al., 2010).

properties

IUPAC Name

3-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]amino]pyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N7/c16-15(17,18)12-7-13(23-9-22-12)25-5-1-10(2-6-25)24-14-11(8-19)20-3-4-21-14/h3-4,7,9-10H,1-2,5-6H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQRTHMAWLYTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=NC=CN=C2C#N)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile

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